Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine
Description
Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine is a tertiary amine featuring a diethylamino group and a 2-methylcyclopentyl-substituted propylamine chain. This hybrid structure combines steric bulk from the cyclopentyl group with the electron-donating properties of the tertiary amine, making it relevant for applications in catalysis, gas absorption, and pharmaceutical intermediates.
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N',N'-diethyl-N-(2-methylcyclopentyl)propane-1,3-diamine |
InChI |
InChI=1S/C13H28N2/c1-4-15(5-2)11-7-10-14-13-9-6-8-12(13)3/h12-14H,4-11H2,1-3H3 |
InChI Key |
NUVFNGJUGRABEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1CCCC1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine typically involves the reaction of diethylamine with 3-[(2-methylcyclopentyl)amino]propyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with 3-(Diethylamino)propylamine (DEAPA)
- Structure : DEAPA (C₇H₁₈N₂) lacks the 2-methylcyclopentyl group, instead having a linear propyl chain.
- pKa and Basicity : DEAPA exhibits two pKa values (first pKa ~10.5 at 293.15 K, associated with the tertiary amine; second pKa ~8.7, linked to the primary amine) . The cyclopentyl group in the target compound may lower basicity due to steric hindrance.
- CO₂ Absorption : DEAPA's intramolecular tertiary amine enhances CO₂ absorption capacity (2 M DEAPA achieves 0.8 mol CO₂/mol amine) by stabilizing carbamate intermediates. This contrasts with blended systems like MEA-MDEA, where intermolecular interactions dominate . The target compound’s bulky cyclopentyl group could reduce carbamate formation efficiency compared to DEAPA.
Comparison with 3-(Methylamino)propylamine (MAPA)
- Structure : MAPA (C₄H₁₂N₂) has a methyl-substituted primary amine and a secondary amine.
- CO₂ Capture : MAPA-sarcosine blends show superior CO₂ absorption (1.2 mol CO₂/mol amine) due to rapid carbamate-to-bicarbonate conversion. The target compound’s tertiary amine may slow this process, favoring bicarbonate formation at higher loadings .
- Thermodynamics : MAPA’s lower molecular weight (102.18 g/mol vs. ~227 g/mol for the target compound) enhances solubility and mass transfer in aqueous systems .
Comparison with 3-(n-Propylamino)propylamine (PAPA/NO)
- Structure: PAPA/NO (C₆H₁₅N₃) is a nitric oxide donor with a linear n-propyl chain.
- Biological Activity: PAPA/NO inhibits tumor cell proliferation (IC₅₀ = 44 µM) via NO release.
Comparison with Propylamine-Based Scavengers
- Formaldehyde Scavenging : Propylamine reduces formaldehyde emissions by 33–65% in UF resins. The target compound’s bulky substituents may hinder nucleophilic attack on formaldehyde, reducing scavenging efficiency compared to simpler amines like propylamine .
Data Tables
Table 1: Physicochemical Properties
*Estimated based on structural analogues .
Critical Analysis of Divergences
- Steric Effects : The 2-methylcyclopentyl group in the target compound introduces steric hindrance, reducing nucleophilic reactivity compared to DEAPA and MAPA. This may limit its utility in carbamate-driven CO₂ capture but enhance selectivity in catalytic reactions .
- Thermodynamics : DEAPA’s intramolecular tertiary amine promotes carbamate stabilization, whereas the target compound’s bulkiness may favor bicarbonate formation, akin to MDEA blends .
- Biological Activity: While PAPA/NO relies on linearity for NO release, the target compound’s cyclopentyl group could extend half-life in biological systems due to reduced degradation .
Biological Activity
Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms, and relevant studies.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of diethylamine with 3-[(2-methylcyclopentyl)amino]propyl chloride. The reaction typically occurs in organic solvents like dichloromethane or toluene, with sodium hydroxide facilitating the process. This synthetic route allows for the formation of the compound with high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor , binding to the active site and preventing substrate access, thereby inhibiting enzymatic reactions. Additionally, it may function as a receptor modulator , influencing cellular signaling pathways by acting as either an agonist or antagonist.
1. Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its effects on enzymes related to neurotransmitter metabolism, which could have implications for neurological disorders.
2. Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. The structural features of this compound may enhance its ability to disrupt bacterial biofilms, particularly in strains such as Escherichia coli .
3. Potential Therapeutic Applications
The compound's unique structure suggests potential applications in drug development, particularly in creating new therapeutic agents targeting various diseases, including infections and metabolic disorders.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Biofilm Formation : A study investigated structurally related compounds' ability to inhibit biofilm formation in uropathogenic E. coli. The findings indicated that modifications in the chemical structure significantly impacted their inhibitory effects on biofilm development .
- Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that specific derivatives could effectively inhibit enzyme activity linked to neurotransmission, suggesting their potential role in treating neurodegenerative diseases .
Comparative Analysis
A comparative analysis with similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Structure | Notable Features | Biological Activity |
|---|---|---|---|
| Diethyl({3-[(cyclopentyl)amino]propyl})amine | CHN | Similar amine structure | Moderate enzyme inhibition |
| Diethyl({3-[(2-ethylcyclopentyl)amino]propyl})amine | CHN | Ethyl substitution | Antimicrobial properties noted |
| Diethyl({3-[(2-methylcyclohexyl)amino]propyl})amine | CHN | Cyclohexane ring | Potential receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
